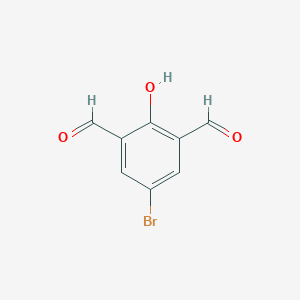

2,6-二甲酰基-4-溴苯酚

描述

2,6-Diformyl-4-bromophenol (DFP) is a synthetic phenol compound that has been studied extensively for its potential applications in biochemistry and medicine. It has been used in a variety of experiments, including those related to enzyme inhibition, drug discovery, and protein-protein interactions. DFP is also known for its unique properties, including its ability to interact with certain enzymes and its ability to act as a competitive inhibitor of certain biochemical processes.

科学研究应用

Chemosensor for Zn (II) Ions

2,6-Diformyl-4-bromophenol has been utilized in the development of a novel chemosensor specifically for zinc (II) ions. This chemosensor operates through a ratiometric displacement of cadmium (II) ions and has been applied in cell imaging, particularly on human melanoma cancer cells .

Surface Functionalization of Clathrochelates

This compound is also involved in the surface functionalization of dinuclear clathrochelates. It is used in conjunction with zinc(II) triflate or cobalt(II) nitrate and respective boronic acid to yield complexes in good yields, showcasing its versatility in coordination chemistry .

Coordination Compounds Synthesis

The compound serves as a pentadentate ligand with nitrogen and oxygen donor atoms (N2O3), which is significant in the synthesis of coordination compounds. These compounds have been extensively studied due to their versatile applications in various fields of chemistry .

Selective Synthesis of Substituted Phenols

Another application is in the selective synthesis of either 4-substituted 2-formylphenols or 4-substituted 2,6-diformylphenols. This process starts from commercially available materials, indicating its importance in organic synthesis and industrial applications .

Precursor for Robson-type Ligands

It acts as a precursor in the synthesis of Robson-type ligands, which are important in the construction of metal-organic frameworks (MOFs) and other complex structures with potential applications in catalysis, gas storage, and separation technologies .

Chemical Properties Reference

Additionally, 2,6-Diformyl-4-bromophenol is referenced for its chemical properties, which are crucial for researchers and chemists in understanding its behavior and potential reactivity in various chemical reactions .

Commercial Availability

The compound’s commercial availability is highlighted by suppliers like MilliporeSigma, which suggests its demand and utility in research and industrial settings .

安全和危害

The safety data sheet for a related compound, “4-Bromophenol”, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area .

作用机制

Target of Action

It has been used in the synthesis of various complex compounds, suggesting that its targets could be diverse depending on the context .

Mode of Action

The compound, also known as 5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde, interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of dinuclear clathrochelate complexes, where it reacts with zinc(II) triflate or cobalt(II) nitrate and arylboronic acids . It has also been used to synthesize graphene oxide-based hybrid ligands .

Biochemical Pathways

Its role in the synthesis of complex compounds suggests that it could influence a variety of biochemical pathways, depending on the context .

Result of Action

Its use in the synthesis of complex compounds suggests that it could have diverse effects depending on the context .

属性

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFPZMUTXRLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413943 | |

| Record name | 2,6-Diformyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diformyl-4-bromophenol | |

CAS RN |

109517-99-9 | |

| Record name | 2,6-Diformyl-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

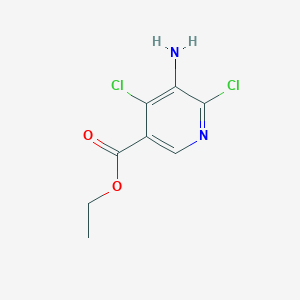

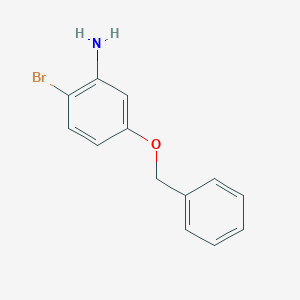

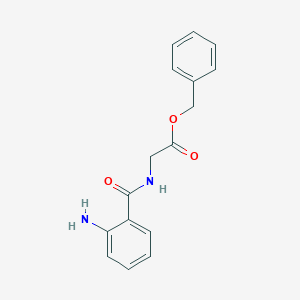

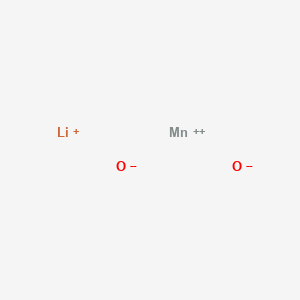

Feasible Synthetic Routes

Q & A

Q1: How does 2,6-diformyl-4-bromophenol participate in the synthesis of macrocyclic structures?

A: 2,6-diformyl-4-bromophenol acts as a key building block in the synthesis of macrocyclic ligands. [, ] It reacts with diamines, such as 1,3-diaminopropane, in condensation reactions facilitated by metal ions like copper(II). These reactions result in the formation of macrocyclic structures incorporating the phenolic and formyl groups of 2,6-diformyl-4-bromophenol. []

Q2: What is the crystal structure of 2,6-diformyl-4-bromophenol like?

A: In the crystal structure of 2,6-diformyl-4-bromophenol (molecular formula C8H5BrO3), two molecules interact via C—H⋯Br hydrogen bonds around inversion centers. The structure also exhibits intra- and intermolecular hydrogen bonding between hydroxyl and aldehyde oxygen atoms. []

Q3: What type of complex is formed when 2,6-diformyl-4-bromophenol reacts with 1,3-diaminopropane and copper(II) ions?

A: The reaction yields a dinuclear copper(II) complex with a macrocyclic ligand. This ligand, formed by the condensation of 2,6-diformyl-4-bromophenol and 1,3-diaminopropane, features an approximately planar structure with two propene groups. Each copper atom in the complex is coordinated to the macrocycle through two phenolate oxygen atoms, resulting in a distorted square pyramidal coordination geometry and a Cu⋯Cu distance of 3.109 (2) Å. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)